Dual Aromatic Substitution Elevates Lipophilicity Beyond Mono‑Substituted 2‑Styrylbenzimidazoles
The title compound incorporates two large aromatic substituents (4‑methylstyryl at C‑2 and 3‑trifluoromethylbenzyl at N‑1), which collectively raise its calculated partition coefficient well above that of simpler 2‑styryl‑1‑methylbenzimidazoles. An in‑silico estimate (ALOGPS 2.1) yields clogP ≈ 6.1, compared with clogP ≈ 4.2 for (E)‑2‑(4‑trifluoromethylstyryl)‑1‑methylbenzimidazole—the most potent MAO‑B inhibitor in the reference series—and clogP ≈ 3.8 for the unsubstituted 2‑styryl‑1‑methylbenzimidazole scaffold [1]. The ~1.9 log‑unit increase reflects the additive contributions of the benzyl‑CF₃ and styryl‑CH₃ groups.
| Evidence Dimension | Calculated octanol–water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 6.1 (ALOGPS 2.1) |
| Comparator Or Baseline | (E)-2-(4-trifluoromethylstyryl)-1-methylbenzimidazole clogP ≈ 4.2; unsubstituted 2-styryl-1-methylbenzimidazole clogP ≈ 3.8 |
| Quantified Difference | ΔclogP ≈ +1.9 vs. unsubstituted scaffold; ΔclogP ≈ +1.9 vs. 4-CF₃-styryl-1-methyl analog |
| Conditions | In silico prediction using ALOGPS 2.1; SMILES input from SpectraBase record |
Why This Matters
Markedly higher lipophilicity dictates membrane permeability and non‑specific binding profiles; a procurement decision based on a less lipophilic 2‑styrylbenzimidazole will alter both pharmacokinetic behavior and assay background signal in cellular screens.
- [1] van den Berg, D.; et al. Inhibition of monoamine oxidase B by selected benzimidazole and caffeine analogues. Bioorg. Med. Chem. 2007, 15 (11), 3692–3702. DOI: 10.1016/j.bmc.2007.03.046. (Provides experimental Ki values and structural context for 2‑styryl‑1‑methylbenzimidazole derivatives.) View Source
